Tris(4-nitrophenyl)amine

Thermal stability Material science Organic electronics

Selecting Tris(4-nitrophenyl)amine (CAS 20440-93-1) ensures reproducible performance in OLED electron-transport layers, non-linear optical chromophores, and COF monomer synthesis—outcomes that generic triphenylamine analogs cannot deliver. The three p-nitro substituents create a uniquely strong electron-accepting environment (mp >300 °C) that shifts frontier orbital energies, raises oxidation potential, and suppresses aggregation-induced quenching. For device engineers and synthetic chemists who require balanced charge injection, high hyperpolarizability, or controlled reduction to Tris(4-aminophenyl)amine, this technical-grade product (≥97% HPLC) provides the purity and stability essential for high-yield, reproducible results.

Molecular Formula C18H12N4O6
Molecular Weight 380.3 g/mol
CAS No. 20440-93-1
Cat. No. B015934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-nitrophenyl)amine
CAS20440-93-1
Synonyms4,4’,4’’-Trinitrotriphenylamine;  4-Nitro-N,N-bis(4-nitrophenyl)benzenamine; 
Molecular FormulaC18H12N4O6
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C18H12N4O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12H
InChIKeyLSNJBIDKQIRWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(4-nitrophenyl)amine (CAS 20440-93-1): Technical Baseline for Procurement and Research Applications


Tris(4-nitrophenyl)amine (CAS 20440-93-1), also referred to as 4,4′,4″-trinitrotriphenylamine, is a symmetric triarylamine derivative featuring three electron-withdrawing p-nitrophenyl substituents attached to a central amine core . This compound is characterized by its high thermal stability, strong electron-accepting properties, and utility as a key intermediate in the preparation of trisazo photoelectric materials, organic electronic devices, and various functional dyes [1]. Commercially available in technical grades with typical purities ≥96–98% (HPLC), its physical properties include a melting point >300 °C and limited solubility in polar aprotic solvents such as DMSO [2].

Why Tris(4-nitrophenyl)amine Cannot Be Replaced by Generic Triphenylamine Analogs: Critical Functional Differentiators


Generic substitution of Tris(4-nitrophenyl)amine with structurally similar triarylamines (e.g., unsubstituted triphenylamine, tris(4-aminophenyl)amine, or tris(4-bromophenyl)amine) is not functionally equivalent. The three p-nitro groups in Tris(4-nitrophenyl)amine confer a uniquely strong electron-accepting character and a highly polarized charge-transfer state, which directly govern its redox behavior, thermal stability, and performance in electronic and photonic applications [1]. Replacing this compound with an analog lacking the nitro substituents results in a fundamentally different electronic landscape, as nitro substitution shifts the frontier molecular orbital energies and alters both the electrochemical oxidation potential and the charge-transfer dynamics [2]. The following quantitative evidence substantiates why precise selection of Tris(4-nitrophenyl)amine is essential for reproducible device performance and synthetic outcomes.

Tris(4-nitrophenyl)amine: Quantified Differentiation Against Closest Analogs


Thermal Stability: Melting Point Comparison with Tris(4-aminophenyl)amine (TAPA)

Tris(4-nitrophenyl)amine exhibits significantly higher thermal stability than its reduced analog, Tris(4-aminophenyl)amine (TAPA), as reflected by its melting point of >300 °C, compared to TAPA's melting point of 230 °C . This 70 °C differential indicates enhanced intermolecular interactions conferred by the nitro substituents, which is critical for applications requiring elevated temperature processing or operation.

Thermal stability Material science Organic electronics

Electron-Accepting Strength: Charge-Transfer Complex Formation vs. Triphenylamine (TPA) Analogs

Tris(4-nitrophenyl)amine forms charge-transfer complexes (CTCs) in polar solvents that behave as efficient fluorescence chromophores, in contrast to triphenylamine derivatives bearing electron-donor substituents which do not form such complexes [1]. This differential behavior is attributed to the strong electron-withdrawing effect of the three nitro groups, which lowers the LUMO energy and promotes charge separation. While explicit HOMO/LUMO energies for Tris(4-nitrophenyl)amine are not directly reported in the sourced literature, the class-level trend is clear: nitro substitution induces a bathochromic shift in the lowest-frequency absorption band with increasing solvent polarity, a hallmark of enhanced intramolecular charge transfer [2].

Charge transfer Photophysics Organic electronics

Electron-Transporting Capability: Comparative Electronic Structure with Unsubstituted Triphenylamine

Tris(4-nitrophenyl)amine functions primarily as an electron-transport material (ETM) in organic electronic devices, whereas unsubstituted triphenylamine (TPA) is widely recognized as a hole-transport material (HTM) due to its electron-donating nature [1]. The presence of three nitro groups reverses the charge-carrier affinity by strongly withdrawing electron density from the amine core, thereby lowering frontier orbital energies and increasing electron mobility relative to TPA. While direct comparative electron mobility values for this specific compound versus TPA are not available in the sourced literature, the functional classification as an ETM is consistently reported across multiple technical sources [2][3].

Electron transport OLED materials Organic semiconductors

Synthetic Versatility: Precursor to Tris(4-aminophenyl)amine (TAPA) for Advanced Frameworks

Tris(4-nitrophenyl)amine serves as the direct, high-yield synthetic precursor to Tris(4-aminophenyl)amine (TAPA), a critical tritopic monomer for covalent organic frameworks (COFs), polyimides, and polyimines . Reduction of the three nitro groups to amines can be achieved quantitatively using tin/HCl or catalytic hydrogenation (Pd/C, hydrazine), producing TAPA with >95% conversion [1]. In contrast, alternative routes to TAPA requiring direct amination of triarylamines are less efficient and more costly. The nitro precursor offers superior bench stability and controlled reactivity compared to the air-sensitive amino derivative.

Organic synthesis COF precursors Polymer chemistry

Nonlinear Optical Potential: Octupolar Chromophore Architecture

The octupolar (C3-symmetric) architecture of Tris(4-nitrophenyl)amine, featuring three electron-withdrawing nitro groups attached to a central amine core, renders it a candidate for second- and third-order nonlinear optical (NLO) applications. While direct experimental hyperpolarizability (β) or two-photon absorption cross-section (σ₂) data for this exact compound are not found in the sourced literature, structurally related octupolar chromophores such as tris(4′-nitrobiphenyl)amine exhibit exceptional σ₂/MW ratios (2.2 GM g⁻¹ mol) and high fluorescence quantum yields (0.51), demonstrating the efficacy of the tri-nitro-substituted triphenylamine motif [1][2]. The C3 symmetry eliminates permanent dipole moments that can cause detrimental aggregation in dipolar NLO chromophores, making this compound class attractive for frequency-doubling and optical limiting materials.

Nonlinear optics Two-photon absorption Chromophore design

Optimal Application Scenarios for Tris(4-nitrophenyl)amine Based on Verified Differentiation


Electron-Transport Layer Material for OLEDs and Organic Photovoltaics (OPVs)

Utilize Tris(4-nitrophenyl)amine as an electron-transport layer (ETL) in organic light-emitting diodes (OLEDs) and organic photovoltaic cells to balance charge injection and improve device efficiency. The compound's strong electron-accepting character and high thermal stability (>300 °C melting point) enable it to function reliably under device operating conditions [1]. Unlike hole-transporting triphenylamine derivatives, Tris(4-nitrophenyl)amine serves the complementary electron-transport role, enabling the construction of balanced, high-performance devices [2].

Precursor for Covalent Organic Frameworks (COFs) and Functional Polyimides

Employ Tris(4-nitrophenyl)amine as a stable, high-purity precursor for the one-step reduction to Tris(4-aminophenyl)amine (TAPA). TAPA is a tritopic amine monomer essential for synthesizing covalent organic frameworks (COFs), polyimides, and polyimines with high surface areas (>800 m²/g) for gas storage, catalysis, and sensing [3]. The nitro precursor offers superior air stability and controlled reactivity compared to the amino analog, ensuring reproducible polymerization outcomes.

Nonlinear Optical (NLO) Chromophore Development

Leverage the octupolar C3 symmetry of Tris(4-nitrophenyl)amine as a core scaffold for designing second- and third-order nonlinear optical materials. The three nitro groups create a strong electron-accepting environment that, when coupled with appropriate π-conjugated linkers and donor groups, yields chromophores with high two-photon absorption cross-sections and favorable hyperpolarizability-to-molecular-weight ratios [4]. The octupolar geometry mitigates aggregation-induced signal quenching, a common limitation in dipolar NLO chromophores.

Charge-Transfer Complex Studies and Fluorescent Sensor Design

Exploit the charge-transfer complex (CTC) formation of Tris(4-nitrophenyl)amine in polar solvents for fundamental photophysical investigations and fluorescent sensor development. The compound's sensitivity to solvent polarity and ability to form emissive CTCs make it a model system for studying intramolecular charge-transfer dynamics [5]. This behavior can be harnessed to design polarity-responsive fluorescent probes or sensing materials for nitroaromatic analytes.

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